
tert-Butyl (1-cyanobutyl)carbamate
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Overview
Description
tert-Butyl (1-cyanobutyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 1-cyanobutyl chain. Carbamates of this type are widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions. The presence of the cyano group enhances electrophilicity, making the compound reactive toward nucleophiles, which is advantageous in coupling reactions or cyclization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of catalytic amounts of zinc triflate and tetrabutylammonium bromide to facilitate the reaction between the isocyanate intermediate and tert-butoxide species .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: tert-Butyl carbamates can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted carbamates .
Scientific Research Applications
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They can be installed and removed under relatively mild conditions, making them useful in multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, tert-butyl carbamates are used in the synthesis of peptides and other bioactive molecules. They help protect amine groups during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions .
Industry: In the industrial sector, tert-butyl carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their stability and ease of removal make them valuable intermediates in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl carbamates involves the formation of stable carbamate bonds with amine groups. This stability allows them to protect amine groups during chemical reactions. The removal of the carbamate group typically involves acidic or thermal conditions, which cleave the carbamate bond and release the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The following table summarizes key structural differences between tert-Butyl (1-cyanobutyl)carbamate and its analogs:
- tert-Butyl (1-cyanocyclopropyl)carbamate : The cyclopropyl ring introduces strain, which may enhance reactivity in ring-opening reactions. The nitrile group’s electrophilicity is retained.
- Methoxycyclohexyl derivatives : The methoxy and amino groups enable hydrogen bonding, improving solubility in polar solvents. These groups are critical for targeting biological interactions in drug synthesis.
Biological Activity
Introduction
tert-Butyl (1-cyanobutyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.28 g/mol
- Density : 1.01 g/cm³
- Boiling Point : 210 °C
- Flash Point : 100 °C
These properties indicate that the compound is stable at room temperature but requires careful handling due to potential irritant effects.
The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can interact with various biological targets, including enzymes and receptors. The mechanism involves the inhibition of certain enzymatic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in various cellular models.
- Neuroprotective Effects : In studies involving neuronal cell cultures, the compound has shown protective effects against neurotoxic agents, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
Neuroprotective Activity
A study conducted on astrocytes stimulated with amyloid-beta (Aβ) demonstrated that this compound reduced cell death by approximately 20% compared to untreated controls. This suggests that the compound may have a protective role in neurodegenerative conditions associated with Aβ toxicity .
Antioxidant Effects
In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines. This reduction in oxidative stress markers correlates with increased cell viability and reduced apoptosis rates.
Anti-inflammatory Mechanisms
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .
Data Tables
Properties
CAS No. |
774225-50-2 |
---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(1-cyanobutyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
JAPNURWNRSWJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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